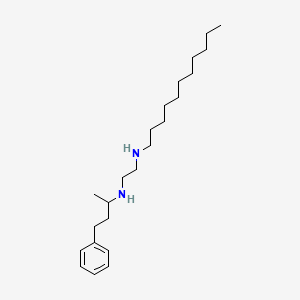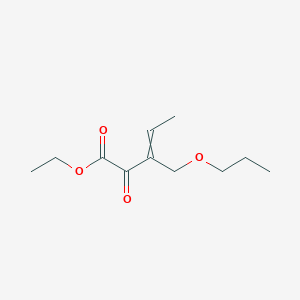
Ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate is an organic compound belonging to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position
Preparation Methods
The synthesis of ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate typically involves the reaction of 3-pentenoic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This approach can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Scientific Research Applications
Ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo hydrolysis by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its activation and subsequent biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress and metabolic processes .
Comparison with Similar Compounds
Ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate can be compared with other similar enoate esters, such as:
Ethyl 2-methyl-3-oxo-3-phenylpropanoate: This compound has a similar ester structure but differs in the substituents attached to the carbon-carbon double bond.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxo-3-(methoxymethyl)pent-3-enoate: Similar structure with a methoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific propoxymethyl substituent, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
820977-08-0 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate |
InChI |
InChI=1S/C11H18O4/c1-4-7-14-8-9(5-2)10(12)11(13)15-6-3/h5H,4,6-8H2,1-3H3 |
InChI Key |
PONRGBSYLORBMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(=CC)C(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


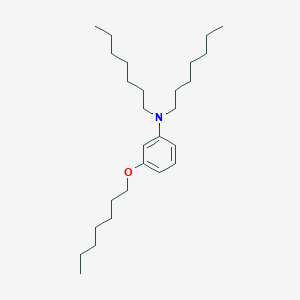
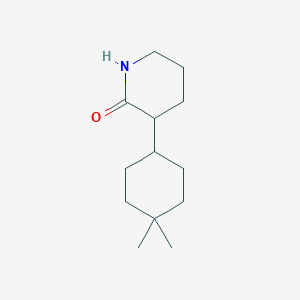
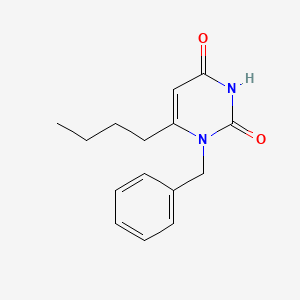
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
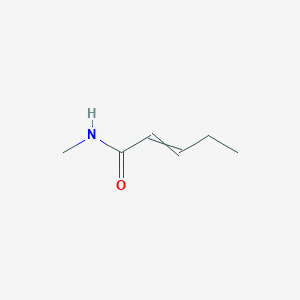
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
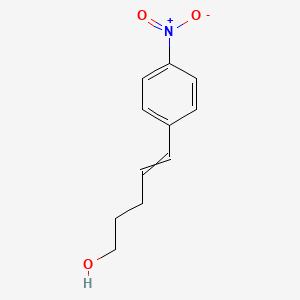
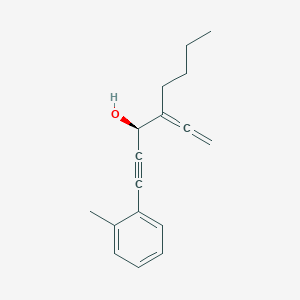
![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)

